N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
Overview
Description
Mechanism of Action
Mode of Action
The presence of the trifluoromethyl group in the compound suggests that it may have the ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. For instance, some compounds with a trifluoromethyl group have been found to interact with the calcitonin gene-related peptide (CGRP) receptor, which plays a crucial role in the transmission of pain signals in the nervous system .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially enhance the compound’s lipophilicity, which could influence its absorption and distribution within the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, exposure to moist air or water could potentially affect the stability of the compound . Furthermore, the compound’s efficacy could be influenced by the presence of other molecules in the environment that may compete for the same biological targets.
Preparation Methods
The synthesis of N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group into the molecule .
Chemical Reactions Analysis
N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide can be compared to other compounds containing the trifluoromethyl group, such as:
Berotralstat: This compound also contains a trifluoromethyl group and is used in the treatment of hereditary angioedema.
Fluazifop: A herbicide that contains a trifluoromethyl group and is used for weed control in agriculture.
The uniqueness of this compound lies in its specific structure, which allows for a diverse range of applications and interactions with biological targets.
Biological Activity
N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide is a synthetic compound with notable biological activities. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C19H17F4NO
- Molecular Weight : 351.3 g/mol
- CAS Number : 1024136-82-0
Structure
The compound features a cyclopentane ring substituted with a phenyl group and a trifluoromethyl group, contributing to its unique properties.
Antidiabetic Potential
Recent studies have highlighted the compound's potential as a multi-target antidiabetic agent. In vitro assays demonstrated significant inhibitory effects on key enzymes involved in carbohydrate metabolism:
Enzyme Target | IC50 Value (µM) | Standard Comparison |
---|---|---|
α-glucosidase | 6.28 | Acarbose (2.00 µM) |
α-amylase | 4.58 | Acarbose (1.58 µM) |
Protein Tyrosine Phosphatase 1B (PTP1B) | 0.91 | Ursolic Acid (1.35 µM) |
DPPH Assay | 2.36 | Ascorbic Acid (0.85 µM) |
These results suggest that this compound exhibits promising antidiabetic activity, particularly in inhibiting PTP1B, which is crucial for insulin signaling pathways.
Molecular Docking Studies
Molecular docking studies have indicated that the compound binds effectively to the active sites of the target enzymes, suggesting a strong interaction that may underlie its biological activity. The binding affinities observed in these studies correlate with the IC50 values obtained from the enzyme inhibition assays.
Synthesis Methods
The synthesis of this compound typically involves:
- Suzuki–Miyaura Coupling Reaction : This method is widely used for forming carbon-carbon bonds and involves boron reagents and palladium catalysts.
- Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like potassium permanganate and reduction with lithium aluminum hydride.
Comparative Analysis
When compared to similar compounds containing trifluoromethyl groups, such as Berotralstat and Fluazifop, this compound shows distinct advantages in terms of its specific biological targets and potential therapeutic applications.
Table: Comparison with Similar Compounds
Compound Name | Biological Activity | Use Case |
---|---|---|
This compound | Multi-target antidiabetic agent | Diabetes management |
Berotralstat | Inhibitor of bradykinin B2 receptor | Treatment of hereditary angioedema |
Fluazifop | Herbicide | Weed control in agriculture |
Properties
IUPAC Name |
N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO/c20-15-10-14(19(21,22)23)11-16(12-15)24-17(25)18(8-4-5-9-18)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDUYBAUFZCYAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154907 | |
Record name | N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801154907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024136-82-0 | |
Record name | N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1024136-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801154907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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